

Spectroscopic Analysis of 2,5-Dimethyl-1benzothiophene: A Technical Guide

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Compound of Interest

Compound Name: 2,5-Dimethyl-1-benzothiophene

Cat. No.: B099995

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This guide provides a comprehensive overview of the key spectroscopic data for **2,5-Dimethyl-1-benzothiophene** (CAS No: 16587-48-7), a sulfur-containing heterocyclic compound of interest in drug development and materials science. The following sections detail its mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy characteristics, along with generalized experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for **2,5-Dimethyl-1-benzothiophene** are summarized in the tables below. It is important to note that while the Mass Spectrometry data is derived from experimental sources, the NMR and IR data are predicted based on the molecular structure and established spectroscopic principles, as experimental spectra were not publicly available at the time of this writing.

Table 1: Predicted ¹H NMR Spectroscopic Data

(Solvent: CDCl3, Reference: TMS at 0.00 ppm)



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.5 - 7.6	Doublet	1H	Aromatic H (H-7)
~7.4	Singlet	1H	Aromatic H (H-4)
~7.1	Doublet	1H	Aromatic H (H-6)
~6.9	Singlet	1H	Thiophene H (H-3)
~2.5	Singlet	3H	Methyl H (C-5 CH₃)
~2.4	Singlet	3H	Methyl H (C-2 CH₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data

(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ) ppm	Assignment
~140.2	C-7a
~138.5	C-3a
~135.1	C-5
~134.8	C-2
~128.7	C-4
~124.3	C-6
~123.0	C-3
~122.5	C-7
~21.4	C-5 CH₃
~14.6	C-2 CH₃

Table 3: Expected Infrared (IR) Absorption Bands



Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
3100 - 3000	Medium	Aromatic C-H Stretch
2975 - 2850	Medium	Methyl C-H Stretch
~1600, ~1470	Medium-Weak	Aromatic C=C Stretch
~1450, ~1375	Medium	Methyl C-H Bend
Below 900	Strong	Aromatic C-H Out-of-plane Bend

Table 4: Electron Ionization Mass Spectrometry (EI-MS)

Data

m/z	Relative Intensity (%)	Assignment
162	100	[M]+ (Molecular Ion)
161	~80	[M-H]+
147	~60	[M-CH₃] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound such as **2,5-Dimethyl-1-benzothiophene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of 2,5-Dimethyl-1-benzothiophene for ¹H NMR, or 20-50 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a small, clean vial.[1][2]



- Ensure the sample is fully dissolved. If necessary, the sample can be gently warmed or vortexed.[2]
- If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not using the residual solvent peak for referencing.[1]
- Cap the NMR tube securely.
- Data Acquisition:
 - Insert the NMR tube into a spinner turbine and adjust its depth.
 - Place the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ¹H and/or ¹³C NMR spectra using standard pulse sequences.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- a. Attenuated Total Reflectance (ATR) Method
- Background Collection: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small amount of solid 2,5-Dimethyl-1-benzothiophene directly onto the ATR crystal surface.
- Pressure Application: Lower the pressure clamp to ensure firm and even contact between the sample and the crystal.
- Data Acquisition: Collect the FT-IR spectrum.
- Cleaning: After analysis, retract the clamp, remove the sample, and clean the crystal surface thoroughly with an appropriate solvent (e.g., isopropanol or acetone).



b. KBr Pellet Method

- Sample Preparation:
 - Grind 1-2 mg of 2,5-Dimethyl-1-benzothiophene with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]
 - Transfer the powder to a pellet die.
- Pellet Formation: Place the die into a hydraulic press and apply pressure to form a transparent or translucent pellet.[3]
- Data Acquisition:
 - Place the pellet into the sample holder of the FT-IR spectrometer.
 - o Collect the spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

- Sample Preparation: Load a small amount (typically <1 mg) of solid 2,5-Dimethyl-1benzothiophene into a capillary tube or onto a direct insertion probe.
- Instrument Setup:
 - Insert the probe into the mass spectrometer's ion source.
 - The sample is introduced into the high-vacuum source where it is volatilized by heating.[4]
- Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4][5]
- Data Acquisition:
 - The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion, generating the mass spectrum.



Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: General workflow for spectroscopic analysis of a solid organic compound.

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